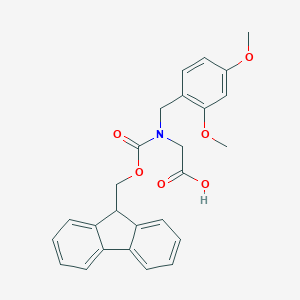

Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-18-12-11-17(24(13-18)32-2)14-27(15-25(28)29)26(30)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23H,14-16H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDQSTVPYKMCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444217 | |

| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166881-42-1 | |

| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH in Modern Peptide Synthesis: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the application and mechanism of action of Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH (Fmoc-(Dmb)Gly-OH). This specialized amino acid derivative is a critical tool in solid-phase peptide synthesis (SPPS) for overcoming common synthetic challenges, thereby enhancing the purity and yield of complex peptides.

Executive Summary

This compound is not a pharmacologically active agent but rather a strategic process-enhancing reagent used in Fmoc-based solid-phase peptide synthesis. Its "mechanism of action" lies in its chemical structure, which effectively mitigates two significant obstacles in peptide synthesis: peptide chain aggregation and aspartimide formation. The temporary introduction of the 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of a glycine residue sterically shields the peptide chain, preventing the formation of intermolecular hydrogen bonds that lead to aggregation. Furthermore, its use in dipeptide form, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, completely prevents the formation of aspartimide, a deleterious side reaction common in sequences containing Asp-Gly motifs. The Dmb protecting group is acid-labile and is conveniently removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native peptide sequence.

Core Mechanism of Action

The primary function of Fmoc-(Dmb)Gly-OH and its dipeptide analogues is to act as a temporary backbone protecting group. This protection disrupts the formation of stable secondary structures, like β-sheets, among growing peptide chains on the solid support.[1][2] This aggregation can otherwise render the N-terminus of the peptide inaccessible, leading to incomplete coupling and deprotection steps and resulting in deletion sequences and low yields.

Prevention of Peptide Aggregation

Glycine-rich sequences and hydrophobic peptides are particularly prone to aggregation due to the lack of bulky side chains, which allows for close packing of peptide chains. The Dmb group on the glycine nitrogen acts as a steric shield, disrupting the hydrogen bonding network essential for the formation of these aggregates.[2][3] By strategically inserting a Dmb-protected glycine, the solvation of the peptide-resin complex is improved, leading to more efficient and predictable acylation and deprotection kinetics.

Prevention of Aspartimide Formation

The Asp-Gly sequence is notoriously problematic in Fmoc SPPS. The backbone amide nitrogen of the glycine residue can nucleophilically attack the side-chain carbonyl of the preceding aspartic acid residue, especially under the basic conditions of Fmoc deprotection (piperidine). This irreversible side reaction forms a stable five-membered succinimide ring, known as an aspartimide. This not only introduces a structural impurity that is difficult to separate but can also lead to racemization and the formation of β-aspartyl peptides upon ring-opening. By utilizing the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH, the glycine nitrogen is converted from a secondary to a tertiary amide, which completely prevents this cyclization reaction.[4]

Data Presentation: Quantitative Impact on Peptide Purity

The use of Dmb-protected building blocks leads to a quantifiable improvement in the purity and yield of crude peptides, reducing the burden of downstream purification.

| Synthesis Strategy | Model Peptide Sequence | Observed Outcome | Crude Purity (%) | Aspartimide Impurity (%) |

| Standard Fmoc-SPPS | Asp-Gly containing peptide | High level of impurity | 45% | 20-30%[1] |

| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Asp-Gly containing peptide | Significant purity enhancement | >95%[1] | <2%[1] |

| Standard Fmoc-SPPS | Aggregating Peptide | Low purity and yield | ~55%[1] | Not Applicable |

| Fmoc-SPPS with Dmb-Gly Insertion | Aggregating Peptide | Improved purity | >70%[1] | Not Applicable |

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow for incorporating Dmb-protected residues in SPPS.

Experimental Protocols

The following protocols are representative methods for the incorporation of Dmb-protected amino acids in solid-phase peptide synthesis.

Manual SPPS Protocol for Fmoc-(Dmb)Gly-OH or Dipeptide Incorporation

This protocol is recommended for sequences where aggregation is anticipated or for incorporating an Asp-Gly motif.

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-(Dmb)Gly-OH or Fmoc-Aaa-(Dmb)Gly-OH dipeptide (2-3 equivalents relative to resin loading), an activating agent such as HATU (1.9-2.9 equivalents), in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (4-6 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 60-120 minutes at room temperature. For difficult couplings, a double coupling may be performed.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove unreacted reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative ninhydrin test to confirm the absence of free primary amines. A negative result (yellow beads with Kaiser test) indicates successful coupling.

-

Subsequent Steps: Proceed with the standard Fmoc deprotection step (e.g., 20% piperidine in DMF) to remove the Fmoc group from the newly added residue, followed by subsequent coupling cycles. Note that the acylation of the amino acid following a Dmb-Gly residue may be sterically hindered and require a more potent coupling strategy or extended coupling times.

Automated Peptide Synthesis Protocol Adjustment

When using an automated peptide synthesizer, the standard protocol for a single amino acid coupling should be modified for the Dmb-protected residue.

-

Reagent Preparation: Dissolve the Fmoc-(Dmb)Gly-OH or the dipeptide derivative in DMF at the standard concentration used for other amino acids and place it in the appropriate position on the synthesizer.

-

Cycle Programming: Program the synthesizer to perform a single coupling cycle for the Dmb-protected residue. Crucially, extend the coupling time to at least 60-120 minutes.

-

Subsequent Coupling: For the next amino acid in the sequence, ensure the protocol uses a potent activating agent (e.g., HATU) and a standard or slightly extended coupling time to overcome the steric hindrance of the Dmb group.

Dmb Group Cleavage

The Dmb protecting group is acid-labile and is cleaved simultaneously with most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final peptide cleavage step. A standard cleavage cocktail, such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5), is typically sufficient for complete removal of the Dmb group.

Conclusion

This compound and its dipeptide derivatives are indispensable tools for the synthesis of "difficult" peptides. By temporarily modifying the peptide backbone, these reagents effectively prevent both aggregation and aspartimide formation, two of the most common sequence-dependent side reactions in Fmoc SPPS. The strategic use of Dmb-protected building blocks leads to significantly higher crude peptide purity, simplifies purification, and ultimately improves the overall yield and success rate of complex peptide synthesis. This technical guide provides the foundational knowledge and practical protocols for researchers to leverage this powerful technology in their drug discovery and development efforts.

References

A Technical Guide to the Physicochemical Properties and Applications of Fmoc-Dmb-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-α-Fmoc-N-α-(2,4-dimethoxybenzyl)glycine (Fmoc-Dmb-Gly-OH), a crucial building block in modern peptide synthesis. This document details experimental protocols for its application and offers visual representations of key workflows to support researchers in drug development and other scientific fields.

Core Physicochemical Properties

Fmoc-Dmb-Gly-OH is a derivative of glycine where the backbone amide nitrogen is protected by a 2,4-dimethoxybenzyl (Dmb) group. This modification is instrumental in disrupting interchain hydrogen bonding during solid-phase peptide synthesis (SPPS), thereby preventing peptide aggregation, particularly in sequences prone to forming secondary structures.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as the temporary N-terminal protecting group, which is readily cleaved under basic conditions.

Quantitative data for Fmoc-Dmb-Gly-OH are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 166881-42-1 | [3] |

| Molecular Formula | C₂₆H₂₅NO₆ | [3] |

| Molecular Weight | 447.48 g/mol | [3] |

| Appearance | White to off-white or slight yellow to beige powder | [4] |

| Purity (HPLC) | ≥99.0% | |

| Purity (TLC) | ≥98% | |

| Purity (Acidimetric) | ≥94.0% | |

| Predicted Boiling Point | 653.2 ± 55.0 °C | [5] |

| Predicted Density | 1.280 ± 0.06 g/cm³ | [5] |

| Storage Temperature | -10 to -25°C or 0°C | [] |

| Solubility | Soluble in DMF | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of Fmoc-Dmb-Gly-OH and its application in solid-phase peptide synthesis are outlined below.

Synthesis of Fmoc-Dmb-Gly-OH

The synthesis of Fmoc-Dmb-Gly-OH can be achieved through a multi-step process involving reductive amination, saponification, and Fmoc protection. The following is a representative protocol adapted from the synthesis of similar compounds.[8]

Step 1: Reductive Amination

-

Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.

-

Add triethylamine (3.0 eq) to the mixture and stir.

-

Add sodium triacetoxyborohydride (2.0 eq) portion-wise and continue stirring the reaction at room temperature overnight.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product, ethyl 2-((2,4-dimethoxybenzyl)amino)acetate, with dichloromethane.

-

Purify the product by column chromatography.

Step 2: Saponification

-

Dissolve the purified product from Step 1 in a mixture of dioxane and 1M NaOH.

-

Stir at room temperature for 1-2 hours, monitoring the hydrolysis by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture and extract the free acid.

Step 3: Fmoc Protection

-

Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.

-

Add Fmoc-OSu (1.05 eq) dropwise and stir the mixture overnight.

-

Remove the dioxane under reduced pressure.

-

Dilute the residue with water and wash with ether.

-

Acidify the aqueous layer with citric acid and extract the final product, Fmoc-(Dmb)Gly-OH, with ethyl acetate.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the final product.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Dmb-Gly-OH is employed in SPPS to incorporate a glycine residue while minimizing aggregation. The following protocol outlines its use in a standard automated or manual synthesis cycle.

1. Resin Swelling and Fmoc Deprotection:

-

Swell the desired resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[7]

-

Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes to remove the Fmoc protecting group from the resin or the preceding amino acid.[7]

-

Wash the resin thoroughly with DMF (5-7 times).[7]

2. Fmoc-(Dmb)Gly-OH Coupling:

-

In a separate vessel, prepare a solution of Fmoc-(Dmb)Gly-OH (2 equivalents relative to resin loading), an activating agent such as HATU (1.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (4 equivalents) in DMF.[7]

-

Pre-activate the mixture for 2-5 minutes.[7]

-

Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for 60-120 minutes. A double coupling may be performed to ensure completion.[7]

-

Wash the resin with DMF (5-7 times).[7]

3. Subsequent Amino Acid Coupling:

-

Due to the steric hindrance of the Dmb group, a more potent coupling strategy (e.g., using HATU and extended coupling times) is recommended for the amino acid following the (Dmb)Gly residue.[7]

4. Cleavage and Dmb Group Removal:

-

After the final synthesis cycle, wash the resin with dichloromethane (DCM) (3-5 times) and dry it.[7]

-

Prepare a cleavage cocktail, commonly TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[7] The Dmb group is stable to piperidine but is cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1][7]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[7]

-

Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

-

Isolate the peptide by centrifugation, decant the ether, and wash the pellet.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Visualizations

The following diagrams illustrate the key workflows involving Fmoc-Dmb-Gly-OH.

Caption: Workflow for the synthesis of Fmoc-Dmb-Gly-OH.

Caption: General workflow for SPPS using Fmoc-Dmb-Gly-OH.

References

An In-depth Technical Guide to Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH, a critical building block in solid-phase peptide synthesis (SPPS), particularly for the assembly of complex and aggregation-prone peptides. This document details its chemical structure, a robust two-step synthesis protocol, and methods for its characterization.

Chemical Structure and Properties

This compound, also known as Fmoc-Dmb-Gly-OH, is a derivative of glycine where the amino group is protected by both a fluorenylmethyloxycarbonyl (Fmoc) group and a 2,4-dimethoxybenzyl (Dmb) group. The Dmb group serves as a backbone protecting group, effectively preventing interchain hydrogen bonding that can lead to peptide aggregation during synthesis.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value |

| IUPAC Name | 2-{--INVALID-LINK--amino}acetic acid |

| Molecular Formula | C₂₆H₂₅NO₆ |

| Molecular Weight | 447.48 g/mol |

| CAS Number | 166881-42-1 |

| Appearance | White to off-white crystalline powder |

| Purity | ≥98.0% (HPLC) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, N-(2,4-dimethoxybenzyl)glycine, via reductive amination. The second step is the protection of the secondary amine with the Fmoc group.

Synthesis of N-(2,4-dimethoxybenzyl)glycine

The intermediate, N-(2,4-dimethoxybenzyl)glycine, is synthesized by the reductive amination of glycine with 2,4-dimethoxybenzaldehyde.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve glycine (1.0 eq) and 2,4-dimethoxybenzaldehyde (1.0 eq) in a mixture of methanol and water.

-

pH Adjustment: Adjust the pH of the solution to approximately 9 with a suitable base (e.g., NaOH).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining the temperature below 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 6.

-

Isolation: The product, N-(2,4-dimethoxybenzyl)glycine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of this compound

The final product is obtained by reacting N-(2,4-dimethoxybenzyl)glycine with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Experimental Protocol:

-

Reaction Setup: Dissolve N-(2,4-dimethoxybenzyl)glycine (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: Cool the solution in an ice bath and add Fmoc-OSu (1.05 eq) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and by-products.

-

Acidification: Acidify the aqueous layer with cold 1M HCl to a pH of 2-3, which will cause the product to precipitate.

-

Isolation and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. A 74% yield over the two steps has been reported for this process.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Quantitative Data Summary:

| Analysis | Specification |

| Yield | ~74% (over two steps) |

| Purity (HPLC) | ≥98.0% |

| ¹H NMR | Conforms to the structure |

| ¹³C NMR | Conforms to the structure |

| Mass Spectrometry | [M+H]⁺ expected at m/z 448.17 |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum and integrate the signals. The characteristic peaks for the Fmoc, Dmb, and glycine protons should be present and in the correct ratio.

-

¹³C NMR: Acquire the spectrum to confirm the presence of all carbon atoms in the molecule.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The expected [M+H]⁺ peak for C₂₆H₂₅NO₆ is approximately 448.17.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear chemical process. The following diagram illustrates the workflow from starting materials to the final product.

Caption: Synthesis workflow for this compound.

The Role of the 2,4-Dimethoxybenzyl (Dmb) Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly long and hydrophobic sequences, is often hampered by the formation of secondary structures and subsequent aggregation of the growing peptide chain on the solid support. This leads to incomplete reactions, the formation of deletion sequences, and significant challenges in purification, ultimately compromising the yield and purity of the final product. The 2,4-dimethoxybenzyl (Dmb) group, utilized as a temporary backbone amide protecting group, offers a robust solution to these challenges. This guide provides a comprehensive overview of the Dmb protecting group, its applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

Core Concepts: Mechanism and Advantages

The primary function of the Dmb group is to transiently protect the backbone amide nitrogen of an amino acid, typically glycine. This N-alkylation effectively disrupts the hydrogen-bonding network between peptide chains, which is the primary driver of on-resin aggregation.[1] By preventing the formation of β-sheet structures, the Dmb group enhances the solvation of the peptide-resin, leading to improved reaction kinetics for both coupling and deprotection steps.[1]

The key advantages of employing the Dmb protecting group include:

-

Overcoming "Difficult" Sequences: Dmb protection is highly effective in the synthesis of hydrophobic and long peptides (often exceeding 30 amino acids) that are prone to aggregation.[1] This results in a significant reduction in deletion and truncated sequences, leading to higher crude peptide purity and overall yield.[1]

-

Prevention of Aspartimide Formation: The bulky Dmb group provides steric hindrance that effectively blocks the intramolecular nucleophilic attack of the backbone nitrogen on the side-chain carbonyl of an adjacent aspartic acid residue.[1][2] This is a common and problematic side reaction, particularly in Asp-Gly sequences, which leads to the formation of a five-membered succinimide ring and subsequent hydrolysis to a mixture of α- and β-peptides.[3] The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides has become a standard method to circumvent this issue.[2]

-

Improved Solubility: Dmb backbone protection has been shown to increase the solubility of protected peptide fragments in common organic solvents like DMF and dichloromethane (DCM).

Quantitative Data on the Efficacy of Dmb Protection

The incorporation of Dmb-protected amino acids has a demonstrable positive impact on the outcomes of challenging peptide syntheses. The following tables summarize representative data on yield and purity improvements.

| Peptide Synthesis Scenario | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference(s) |

| Synthesis of a "difficult" hydrophobic peptide | Standard Fmoc-SPPS | 25 | 40 | |

| With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 | ||

| Synthesis of a peptide prone to aspartimide formation | Standard Fmoc-SPPS with Asp-Gly sequence | Data not specified | 45 | [1] |

| With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Data not specified | 91 | [1] |

| Peptide Sequence | Synthesis Condition | Target Peptide (%) | Aspartimide (%) | Piperidide (%) | Reference(s) |

| VKDGYI | 20% piperidine treatment (prolonged) | Not specified | 24.4 | 20 | [4] |

| VKDGYI | Synthesis with Fmoc-(Dmb)Gly-OH | >95 | Not detected | Not detected | [5] |

Experimental Protocols

Synthesis of Fmoc-Aaa-(Dmb)Gly-OH Dipeptides

The synthesis of Dmb-protected dipeptides is a crucial first step for their application in SPPS. The following protocol describes a general and widely used method.

Protocol 1: Synthesis of Fmoc-Ala-(Dmb)Gly-OH

Step 1: Reductive Amination

-

Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.

-

Add triethylamine (3.0 eq) and stir the mixture.

-

Add sodium triacetoxyborohydride (2.0 eq) portion-wise and stir the reaction at room temperature overnight.

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.

Step 2: Saponification

-

Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.

-

Stir at room temperature for 1-2 hours until hydrolysis is complete, as monitored by TLC.

-

Acidify the mixture and extract the free acid.

Step 3: Fmoc Protection

-

Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.

-

Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.

-

Remove the dioxane under reduced pressure, dilute with water, and wash with ether.

-

Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield Fmoc-(Dmb)Gly-OH.[6]

Step 4: Coupling of the Second Amino Acid

-

Couple the desired Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH, or Fmoc-Ile-OH) (1.0 eq) to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final Fmoc-Aaa-(Dmb)Gly-OH dipeptide.

Incorporation of Dmb-Dipeptides in SPPS

Protocol 2: Manual SPPS Coupling of Fmoc-Aaa-(Dmb)Gly-OH

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Activation of Dmb-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

Protocol 3: Automated SPPS Adjustments

For automated peptide synthesizers, Dmb-dipeptides can be treated as standard amino acids with an extended coupling time.

-

Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the standard concentration used for other amino acids.

-

Place the solution in the appropriate position on the synthesizer.

-

Program the instrument to perform a single coupling cycle for the dipeptide with an extended coupling time of at least 2 hours.[1]

Cleavage and Deprotection

The Dmb group is acid-labile and is cleaved simultaneously with most common side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.

Protocol 4: Final Cleavage of Dmb-Protected Peptides

-

Resin Preparation: Wash the dry peptide-resin thoroughly with DCM to remove residual DMF.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like tryptophan, a more robust cocktail such as TFA/DMB/TIPS/EDT (90:5:2.5:2.5 v/v/v/v) is recommended to prevent side reactions from the reactive Dmb cation.[1]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Side Reactions and Limitations

While the Dmb group is a powerful tool, it is essential to be aware of potential side reactions and limitations:

-

Dmb Cation Reactivity: The 2,4-dimethoxybenzyl cation generated during TFA cleavage is a potent electrophile. If not effectively scavenged, it can re-attach to nucleophilic side chains, particularly the indole ring of tryptophan. Therefore, the use of appropriate scavengers is crucial. For peptides containing tryptophan, a scavenger cocktail including triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is highly recommended.[1]

-

Steric Hindrance: While beneficial for preventing aggregation and side reactions, the steric bulk of the Dmb group can slow down the coupling of the subsequent amino acid.[7] To overcome this, using more potent coupling reagents like HATU and extending the coupling time is often necessary.[7]

-

Comparison with Hmb: The 2-hydroxy-4-methoxybenzyl (Hmb) group serves a similar purpose to Dmb. The hydroxyl group on Hmb can facilitate an O-to-N acyl transfer, which can aid in coupling the next amino acid. However, this can also lead to the formation of cyclic lactone byproducts. The Dmb group, lacking this hydroxyl functionality, avoids this side reaction.

Conclusion

The 2,4-dimethoxybenzyl protecting group is an invaluable tool in modern peptide synthesis, enabling the efficient and high-purity production of "difficult" peptides that are otherwise challenging to synthesize. By effectively disrupting on-resin aggregation and preventing common side reactions like aspartimide formation, the Dmb group significantly expands the repertoire of peptides accessible through SPPS. A thorough understanding of its application, coupled with the implementation of optimized protocols for its incorporation and cleavage, will empower researchers, scientists, and drug development professionals to successfully synthesize complex and therapeutically relevant peptides.

References

Understanding and Overcoming Peptide Aggregation in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). It details the underlying causes, consequences, and detection methods, while also offering a thorough examination of preventative and mitigative strategies. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and overcome challenges associated with "difficult sequences," thereby improving peptide yield and purity.

The Challenge of Peptide Aggregation in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides. However, a significant hurdle in SPPS is the phenomenon of on-resin peptide aggregation. This process, driven by the formation of intermolecular hydrogen bonds, leads to the self-association of growing peptide chains into secondary structures, most notably β-sheets.[1] This aggregation is particularly prevalent in sequences rich in hydrophobic amino acids.[2]

The consequences of on-resin aggregation are severe, ranging from a subtle decrease in reaction rates to complete synthesis failure.[3] Aggregated peptide chains can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[1] This, in turn, results in a lower yield of the target peptide and an increased presence of deletion sequences (n-1, n-2, etc.) in the crude product, significantly complicating purification.[4]

Identifying Aggregation-Prone Sequences

Predicting the aggregation potential of a peptide sequence with absolute certainty remains a challenge.[3] However, several characteristics are known to increase the likelihood of aggregation. Sequences containing a high proportion of hydrophobic and β-branched amino acids, such as valine, isoleucine, leucine, alanine, phenylalanine, and tryptophan, are particularly susceptible.[1] Additionally, sequences with alternating hydrophobic and hydrophilic residues can also be prone to forming β-sheet structures.[1] Computational tools and prediction algorithms are available to assess the aggregation potential of a peptide sequence before synthesis, allowing for the proactive design of a more effective synthetic strategy.[1]

Detecting On-Resin Aggregation

Several qualitative and quantitative methods can be employed to detect peptide aggregation during SPPS.

Qualitative Indicators:

-

Resin Swelling: A key visual indicator of aggregation is a noticeable decrease in the swelling of the peptide-resin. In batch synthesis, the resin bed may appear shrunken.[3]

-

Colorimetric Tests: Standard qualitative tests for the presence of free amines, such as the Kaiser test or TNBS test, may become unreliable and yield false negatives in cases of severe aggregation.[3] This is because the aggregated peptide chains can physically block the reagents from accessing the N-terminal amines.

Quantitative Monitoring:

-

Fmoc-Deprotection Monitoring: In continuous-flow synthesis, a flattening and broadening of the UV absorbance profile during the Fmoc deprotection step is a strong indication of aggregation.[3]

-

Resin Swelling Test: A more quantitative measure of aggregation can be obtained by monitoring the volume of the swollen peptidyl-resin after each coupling cycle. A decrease in the swollen volume suggests the onset of aggregation.[5]

Strategies to Prevent and Mitigate Peptide Aggregation

A proactive approach is often the most effective way to manage peptide aggregation. Several strategies, ranging from the choice of synthesis parameters to the incorporation of specialized reagents, can be employed.

Modifying Synthesis Parameters

Resin Selection:

-

Low-Loading Resins: Utilizing resins with a low loading capacity (e.g., 0.1-0.3 mmol/g) increases the distance between the growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.[1]

-

PEGylated Resins: Resins containing polyethylene glycol (PEG) linkers can improve the solvation of the peptide chains, helping to prevent aggregation.[1]

Solvent Choice:

-

High-Solvating Solvents: Solvents such as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) have better solvating properties for many aggregating sequences compared to the more commonly used N,N-dimethylformamide (DMF).[6]

-

"Magic Mixture": A solvent mixture composed of DCM, DMF, and NMP (1:1:1) has been shown to be effective in synthesizing hydrophobic peptides.[6]

Temperature:

-

Microwave-Assisted SPPS: Performing the synthesis at elevated temperatures using a microwave synthesizer can disrupt the hydrogen bonds that lead to aggregation and improve reaction kinetics.[6]

Chemical Interventions

Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can effectively disrupt existing secondary structures. It is critical to thoroughly wash the resin with DMF after the salt wash to prevent interference with subsequent coupling reactions.[6]

Backbone Protection: One of the most effective methods to prevent aggregation is the incorporation of backbone-protecting groups that disrupt the hydrogen-bonding network required for secondary structure formation.[1]

-

Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is temporarily cyclized into an oxazolidine ring, introducing a "kink" in the peptide backbone that disrupts β-sheet formation.[1] The native sequence is regenerated upon cleavage from the resin.[7]

-

Hmb/Dmb Protected Amino Acids: Incorporating amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen effectively prevents hydrogen bonding.[6] These groups are stable during synthesis and are removed during the final cleavage.

Quantitative Data on Anti-Aggregation Strategies

The effectiveness of various anti-aggregation strategies can be quantified by comparing the purity and yield of "difficult" peptides synthesized with and without these interventions.

| Strategy | Peptide Sequence | Purity (%) | Yield (%) | Reference |

| Standard SPPS (HBTU/HOBt) | Aggregation-prone sequence | 55 | 65 | [6] |

| Standard SPPS (HATU/HOAt) | Aggregation-prone sequence | 68 | 75 | [6] |

| Microwave-Assisted SPPS | Aggregation-prone sequence | >80 | >90 | [6] |

| Backbone Protection Method | Peptide | Crude Purity Improvement | Reference |

| Pseudoproline Dipeptides | "Difficult" sequences | Found to be superior to Hmb backbone protection | [1][8] |

| Hmb-Protected Amino Acids | "Difficult" sequences | Significant improvement over standard SPPS | [8] |

| Dmb-Dipeptides | Glycine-rich hydrophobic peptides | Effective in preventing aggregation and aspartimide formation | [6] |

Experimental Protocols

Qualitative On-Resin Aggregation Swelling Test

This protocol provides a method to qualitatively assess on-resin aggregation by observing changes in resin volume.

Materials:

-

Peptide-resin

-

SPPS reaction vessel

-

DMF

Procedure:

-

After a coupling step, wash the peptide-resin with DMF.

-

Allow the resin to settle and mark the level of the swollen resin bed.

-

Proceed with the deprotection and subsequent coupling of the next amino acid.

-

After the next coupling and washing, allow the resin to settle and compare the new resin bed volume to the previously marked level.

-

A significant decrease in the resin volume is indicative of on-resin aggregation.

Kaiser Test for Free Primary Amines

This protocol is used to qualitatively detect the presence of free primary amines on the resin. A positive result (blue color) after deprotection indicates successful Fmoc removal, while a negative result (yellow/colorless) after coupling indicates a complete reaction.

Reagents:

-

Reagent A: 16.5 mg of KCN dissolved in 25 mL of deionized water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.

-

Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

-

Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

-

Transfer a small sample of the peptide-resin (10-15 beads) to a small test tube.

-

Wash the resin beads thoroughly with DCM or DMF and decant the solvent.

-

Add 2-3 drops of each of Reagent A, B, and C to the test tube.

-

Heat the test tube at 110°C for 5 minutes.[9]

-

Observe the color of the beads and the solution.

-

Blue beads and/or solution: Positive result (free primary amines present).

-

Yellow or colorless beads and solution: Negative result (no free primary amines).

-

Chaotropic Salt Wash Protocol

This protocol describes the use of a chaotropic salt wash to disrupt on-resin aggregation prior to a difficult coupling step.

Materials:

-

Peptide-resin

-

0.8 M NaClO₄ or LiCl in DMF

-

DMF

Procedure:

-

Following Fmoc deprotection and standard DMF washes, add the chaotropic salt solution to the peptide-resin.

-

Agitate for 1 minute and then drain the solution.

-

Repeat the wash with the chaotropic salt solution for another minute.

-

Thoroughly wash the resin with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt.[6]

-

Proceed with the coupling reaction.

Protocol for Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., 5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU; 5 equivalents)

-

Base (e.g., DIPEA; 10 equivalents)

-

DMF or NMP

Procedure:

-

In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

-

Add the base to the solution and mix thoroughly.

-

Immediately add the activated dipeptide solution to the Fmoc-deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Check for the completion of the coupling using the TNBS test (the Kaiser test will give a false negative for proline-like structures).[6]

-

If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

-

Once the coupling is complete, wash the resin thoroughly with DMF.

Microwave-Assisted SPPS Protocol (General)

This protocol provides a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.

Materials:

-

Peptide-resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HCTU)

-

Activation base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Microwave peptide synthesizer

Procedure:

-

Place the peptide-resin in the reaction vessel of the microwave synthesizer.

-

Deprotection: Add the deprotection solution and apply microwave power to maintain a temperature below 60°C for a specified time (e.g., 30 seconds, repeated once for 1 minute).[4]

-

Wash the resin thoroughly with DMF.

-

Coupling: Add the Fmoc-amino acid, coupling reagent, and activation base dissolved in a suitable solvent to the resin.

-

Apply microwave power to maintain a temperature below 60°C for a specified time (e.g., 5 minutes).

-

Wash the resin thoroughly with DMF.

-

Repeat the deprotection and coupling cycles for the entire peptide sequence.

Visualizing Workflows and Mechanisms

The Vicious Cycle of Peptide Aggregation in SPPS

Caption: The cycle of peptide aggregation leading to decreased synthesis efficiency.

Troubleshooting Workflow for On-Resin Aggregation

Caption: A logical workflow for addressing peptide aggregation during SPPS.

Mechanisms of Backbone Protection in Preventing Aggregation

Caption: How backbone modifications disrupt the formation of β-sheets.

References

- 1. benchchem.com [benchchem.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]

- 9. Taking the aggravation out of data aggregation: A conceptual guide to dealing with statistical issues related to the pooling of individual-level observational data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fmoc-Dmb-Gly-OH in the Synthesis of Difficult Peptide Sequences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with challenging sequences, is a critical bottleneck in various fields, including drug discovery and proteomics. "Difficult sequences," characterized by their propensity for on-resin aggregation, hydrophobicity, or susceptibility to side reactions, often lead to low yields and purification challenges. The incorporation of N-α-Fmoc-N-α-(2,4-dimethoxybenzyl)glycine (Fmoc-Dmb-Gly-OH) and its dipeptide derivatives has emerged as a powerful strategy to overcome these obstacles. This technical guide provides an in-depth analysis of the benefits of using Fmoc-Dmb-Gly-OH, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its successful implementation in solid-phase peptide synthesis (SPPS).

Core Benefits of Fmoc-Dmb-Gly-OH in Difficult Sequences

The primary advantage of utilizing Fmoc-Dmb-Gly-OH lies in the temporary backbone protection afforded by the 2,4-dimethoxybenzyl (Dmb) group. This bulky, acid-labile group is introduced onto the amide nitrogen, effectively disrupting the inter-chain hydrogen bonding that is the primary cause of on-resin aggregation and the formation of secondary structures like β-sheets.[1][2] By mitigating aggregation, Fmoc-Dmb-Gly-OH and its dipeptide derivatives lead to several tangible benefits in the synthesis of difficult peptides:

-

Increased Yield and Purity: By preventing the formation of deletion sequences and other impurities that arise from incomplete coupling and deprotection reactions in aggregated peptide chains, the use of Dmb-protected building blocks significantly enhances the yield and purity of the crude peptide.[2][3]

-

Improved Solvation: The Dmb group helps to maintain good solvation of the growing peptide-resin complex, ensuring efficient access of reagents to the reaction sites.[4]

-

Prevention of Aspartimide Formation: The Asp-Gly sequence is notoriously prone to aspartimide formation, a side reaction that leads to a mixture of difficult-to-separate byproducts.[5][6] The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH completely inhibits this side reaction by sterically blocking the cyclization mechanism.[7][8][9]

-

Enhanced Synthesis of Hydrophobic and Long Peptides: Difficulties in synthesizing hydrophobic and long peptides (greater than 30 amino acids) are often due to severe aggregation issues. The incorporation of Dmb-protected residues at strategic intervals can dramatically improve the success rate of these syntheses.[1][2]

Quantitative Data on the Impact of Fmoc-Dmb-Gly-OH

The following tables summarize the quantitative improvements observed in peptide synthesis with the incorporation of Fmoc-Dmb-Gly-OH and its dipeptide derivatives.

| Difficult Sequence Type | Peptide | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |

| Aggregation-Prone | Prion Fragment PrP(106–126) | Standard Fmoc-SPPS | Low (Not specified) | Low (Not specified) | [4] |

| Fmoc-SPPS with Hmb protection | 7 | Not specified | [4] | ||

| Fmoc-SPPS with Dcpm protection | 41 | Not specified | [4] | ||

| Aspartimide-Prone | Scorpion Toxin II fragment (with Asp-Gly) | Standard Fmoc-SPPS | 45 | Not specified | [4] |

| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91 | Not specified | [4] | ||

| Glycine-Rich | 61-residue C-terminal human nucleolin fragment | Standard Fmoc-SPPS | 5 (HPLC Yield) | Not specified | [4] |

| Fmoc-SPPS with 14 Fmoc-Gly-(Dmb)Gly-OH insertions | 26 (HPLC Yield) | Not specified | [4] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide

This protocol outlines the manual coupling of a generic Fmoc-Aaa-(Dmb)Gly-OH dipeptide into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Aaa-(Dmb)Gly-OH (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Activation of the Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[1]

-

Coupling: Add the activated dipeptide solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.[1]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the coupling of the next amino acid.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Aaa-(Dmb)Gly-OH

This protocol provides a general guideline for incorporating an Fmoc-Aaa-(Dmb)Gly-OH dipeptide using an automated peptide synthesizer.

Procedure:

-

Prepare Solutions: Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the standard concentration used for other amino acids. Place the solution in the appropriate position on the synthesizer.

-

Program the Synthesizer:

-

Program the instrument to perform a single coupling cycle for the dipeptide.

-

Set a prolonged coupling time of at least 2 hours to ensure complete reaction.[1]

-

Ensure the subsequent amino acid coupling cycle is programmed as usual.

-

-

Final Cleavage: The Dmb group is acid-labile and will be cleaved simultaneously with most common side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.[1] A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

Visualizing the Workflow and Mechanism

To further elucidate the application and mechanism of Fmoc-Dmb-Gly-OH, the following diagrams are provided.

Caption: Workflow for incorporating an Fmoc-Dmb-Gly-OH dipeptide in SPPS.

Caption: Mechanism of how Dmb backbone protection overcomes synthesis challenges.

Conclusion

The strategic use of Fmoc-Dmb-Gly-OH and its dipeptide derivatives is an indispensable tool for the successful synthesis of difficult peptide sequences. By effectively mitigating on-resin aggregation and preventing critical side reactions such as aspartimide formation, these building blocks lead to significant improvements in crude peptide purity and overall yield. The detailed protocols and conceptual diagrams provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to harness the full potential of Dmb-backbone protection in their peptide synthesis endeavors, ultimately accelerating research and development timelines.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]

- 3. peptide.com [peptide.com]

- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc-asp(otbu)-(dmb)gly-oh (900152-72-9) for sale [vulcanchem.com]

- 8. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the production of complex and aggregation-prone peptides. Its unique N-alkylation with a 2,4-dimethoxybenzyl (Dmb) group enhances the solubility and stability of growing peptide chains by disrupting intermolecular hydrogen bonding. This technical guide provides a comprehensive overview of the available data and best practices concerning the solubility and stability of this reagent. While specific quantitative data is scarce in publicly available literature, this document consolidates qualitative information, presents detailed experimental protocols for in-house determination of these properties, and offers visualizations to guide laboratory workflows.

Core Properties of this compound

This compound, also known as Fmoc-Dmb-Gly-OH, is a derivative of glycine. The alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the nitrogen atom is substituted with the acid-labile 2,4-dimethoxybenzyl (Dmb) group.

| Property | Value | Reference |

| CAS Number | 166881-42-1 | [1][2] |

| Molecular Formula | C₂₆H₂₅NO₆ | [1][2] |

| Molecular Weight | 447.48 g/mol | [1] |

| Appearance | White powder or crystals | |

| Melting Point | 122 - 125 °C | |

| Storage Temperature | 2-8°C |

Solubility Profile

Qualitative Solubility Table

The following table provides an expected solubility profile based on the compound's structure and data from similar molecules like Fmoc-Gly-OH.[4][5]

| Solvent | Abbreviation | Expected Solubility | Rationale & Notes |

| N,N-Dimethylformamide | DMF | Highly Soluble | The most common solvent for SPPS. Used to dissolve this reagent for coupling reactions.[6] |

| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | An excellent alternative to DMF for peptide coupling reactions.[4] |

| Dimethyl sulfoxide | DMSO | Highly Soluble | A strong polar aprotic solvent capable of dissolving many Fmoc-amino acids. For Fmoc-Gly-OH, solubility is ≥29.7 mg/mL.[5] |

| Dichloromethane | DCM | Soluble | A less polar organic solvent, often used in combination with DMF during synthesis. |

| Acetonitrile | ACN | Moderately Soluble | Provides good solubility for many Fmoc-derivatives. |

| Ethanol | EtOH | Sparingly Soluble | May require sonication to dissolve. For Fmoc-Gly-OH, solubility is ≥25 mg/mL with ultrasonic assistance.[5] |

| Water | H₂O | Insoluble | The hydrophobic nature of the Fmoc and Dmb groups prevents dissolution in aqueous solutions. Fmoc-Gly-OH is also insoluble in water.[5] |

Experimental Protocol: Determination of Solubility

This protocol describes a method to experimentally determine the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator bath

-

Selection of solvents (e.g., DMF, DMSO, ACN, Water)

-

Clear glass vials (e.g., 1.5 mL)

Procedure:

-

Preparation: Accurately weigh a small, precise amount of the compound (e.g., 2.0 mg) into a clean, dry vial.

-

Initial Solvent Addition: Add a small, measured volume of the test solvent (e.g., 50 µL) to the vial.

-

Dissolution Attempts:

-

Vortex the vial vigorously for 60 seconds.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

If particles remain, place the vial in a sonicator bath for 5 minutes and inspect again.

-

-

Incremental Solvent Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent (e.g., 10 µL). Repeat step 3.

-

Determining Saturation Point: Continue adding solvent in small, precise increments until a clear, particle-free solution is achieved.

-

Calculation: Calculate the solubility using the total volume of solvent added and the initial mass of the compound.

-

Solubility (mg/mL) = Initial Mass (mg) / Total Volume of Solvent (mL)

-

-

Replication: Repeat the procedure for each solvent of interest to build a comprehensive solubility profile.

Caption: Experimental workflow for determining solubility.

Stability Profile

A comprehensive stability profile requires assessing the compound's integrity under various conditions, including storage, pH, temperature, and light.

Storage and Handling

For optimal stability and to prevent degradation, this compound should be stored under the following conditions:

-

Temperature: 2-8°C.

-

Atmosphere: In a tightly sealed container to protect from moisture.

-

Light: Protected from direct light.

Improper storage can lead to hydrolysis or other forms of degradation, compromising its performance in peptide synthesis.

Chemical Stability

The stability of this compound is largely dictated by its two key protecting groups:

-

Fmoc Group (Base-Labile): The Fmoc group is stable under acidic conditions but is readily cleaved by bases, especially secondary amines.[7][8] The standard condition for its removal during SPPS is treatment with a 20% solution of piperidine in DMF.[8] This lability is the cornerstone of its utility in Fmoc-based SPPS.

-

Dmb Group (Acid-Labile): The N-(2,4-dimethoxybenzyl) group is stable to the mild basic conditions used for Fmoc removal. It is designed to be cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.[9][10]

| Condition | Stability of Fmoc Group | Stability of Dmb Group | Notes |

| Mild Base (e.g., 20% Piperidine in DMF) | Labile (Cleaved) | Stable | This orthogonality is essential for SPPS. |

| Strong Acid (e.g., 95% TFA) | Stable | Labile (Cleaved) | Dmb is removed during final peptide cleavage. |

| Neutral Aqueous Solution | Generally Stable | Stable | Hydrolysis is possible over extended periods. |

Thermal Stability

While not typically subjected to high temperatures, studies on related compounds show that the Fmoc group can undergo thermal cleavage without a base. At 120°C in solvents like DMSO or DMF, quantitative cleavage of the Fmoc group was observed after 15 minutes for Fmoc-Pro-OH.[11][12] This suggests that prolonged exposure to elevated temperatures should be avoided to prevent unintended deprotection and degradation.

Experimental Protocol: Assessment of Stability

This protocol outlines a general method for assessing the stability of this compound over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Solvent of interest (e.g., DMF)

-

HPLC system with a UV detector and a C18 column

-

Incubators or controlled environments for desired test conditions (e.g., 25°C, 40°C)

-

Calibrated micropipettes and vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Time-Zero Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial purity and peak area. This serves as the baseline.

-

Incubation: Aliquot the remaining stock solution into several sealed vials and place them under the desired storage conditions (e.g., protected from light at 25°C).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14 days), remove one vial from incubation.

-

HPLC Analysis: Analyze the sample by HPLC using the same method as the T=0 analysis.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining to determine the degradation rate. The appearance of new peaks may indicate specific degradation products.

Caption: Workflow for assessing compound stability via HPLC.

Role in Peptide Synthesis: A Logical Overview

The primary function of the Dmb group is to act as a temporary, removable backbone protecting group. It sterically hinders the formation of intermolecular hydrogen bonds between peptide chains, which is a primary cause of aggregation and poor solubility during SPPS, especially in "difficult" sequences.

Caption: Role of the Dmb group in preventing peptide aggregation.

Conclusion

This compound is an indispensable tool for advanced peptide synthesis. While specific quantitative data on its solubility and stability are not widely published, a strong understanding can be derived from its chemical structure and the extensive documentation on its constituent protecting groups. It is highly soluble in standard organic solvents like DMF and DMSO and should be stored at 2-8°C, protected from light and moisture. Its stability profile is defined by the base-lability of the Fmoc group and the acid-lability of the Dmb group. For researchers requiring precise quantitative data for process development or formulation, the experimental protocols provided in this guide offer a clear path to determining these parameters in-house.

References

- 1. Fmoc-N-(2,4-二甲氧基苄基)-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. kilobio.com [kilobio.com]

- 5. apexbt.com [apexbt.com]

- 6. rsc.org [rsc.org]

- 7. chempep.com [chempep.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. chimia.ch [chimia.ch]

In-Depth Technical Guide to CAS 166881-42-1: A Key Reagent in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of the chemical compound with CAS number 166881-42-1, chemically known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine, or more commonly, Fmoc-(Dmb)Gly-OH. This reagent is a critical tool in modern solid-phase peptide synthesis (SPPS), particularly in the production of complex, aggregation-prone, and therapeutically relevant peptides.

Chemical and Physical Properties

Fmoc-(Dmb)Gly-OH is a derivative of the amino acid glycine. It is strategically modified with two key protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino group and the acid-labile 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen. This dual-protection scheme is central to its utility in overcoming significant challenges in peptide synthesis.

| Property | Value | Reference(s) |

| CAS Number | 166881-42-1 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] |

| IUPAC Name | N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine | [1][8][16][21] |

| Synonyms | Fmoc-(Dmb)Gly-OH, Fmoc-N-(2,4-dimethoxybenzyl)glycine | [2][3][17] |

| Molecular Formula | C₂₆H₂₅NO₆ | [1][2][5][6][14][16][21][22] |

| Molecular Weight | 447.48 g/mol | [1][5][16][17][21] |

| Appearance | White to off-white powder/solid | [2][4][8][16][21] |

| Melting Point | 122 - 125 °C | [2] |

| Purity | ≥94.0% (acidimetric), ≥98% (TLC), ≥99.0% (HPLC) | [2][9][14][15][20] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) and DMF | [16][21] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month | [8][16][21] |

Core Applications in Peptide Synthesis

The primary application of Fmoc-(Dmb)Gly-OH is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS).[17] Its unique structure is designed to mitigate two major hurdles in the synthesis of "difficult" peptide sequences:

-

Prevention of Peptide Aggregation: Long, hydrophobic, or certain beta-sheet forming peptide chains have a tendency to aggregate on the solid support during synthesis. This aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete reactions and the formation of deletion sequences. The bulky Dmb group on the backbone nitrogen disrupts the inter-chain hydrogen bonding that is a prerequisite for aggregation, thereby maintaining the peptide chain in a more solvated and reactive state.[3][7][14][17][19]

-

Inhibition of Aspartimide Formation: Sequences containing an aspartic acid (Asp) followed by a glycine (Gly) residue are particularly prone to a side reaction where the backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a stable five-membered ring called an aspartimide. This side product is difficult to separate from the desired peptide and can lead to subsequent byproducts. The steric hindrance provided by the Dmb group on the glycine nitrogen effectively blocks this undesirable cyclization.[7][13][17][19]

Fmoc-(Dmb)Gly-OH is particularly valuable in the synthesis of:

-

Long peptides (>30 amino acids).[7]

-

Hydrophobic peptides, such as amyloid-beta peptides.[10][13]

-

Cyclic peptides.[17]

Mechanism of Action: How the Dmb Group Works

The efficacy of Fmoc-(Dmb)Gly-OH lies in the temporary modification of the peptide backbone. The following diagram illustrates the logical relationship between the Dmb group and the prevention of peptide aggregation.

Caption: Mechanism of Dmb-mediated prevention of peptide aggregation.

Experimental Protocols

The use of Fmoc-(Dmb)Gly-OH in SPPS requires specific considerations, particularly in the coupling step. It is often incorporated as a dipeptide to circumvent the sterically hindered coupling onto the Dmb-protected secondary amine.

Synthesis of Fmoc-Aaa-(Dmb)Gly-OH Dipeptide

A representative protocol for the synthesis of an Fmoc-protected dipeptide containing the Dmb group is as follows:

-

Synthesis of (Dmb)Gly: This step involves the reductive amination of glyoxylic acid with 2,4-dimethoxybenzylamine.

-

Fmoc Protection: The resulting (Dmb)Gly is then protected with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base to yield Fmoc-(Dmb)Gly-OH.

-

Dipeptide Coupling: The Fmoc-(Dmb)Gly-OH is then coupled to the desired N-terminal Fmoc-protected amino acid (Fmoc-Aaa-OH) using standard peptide coupling reagents like HBTU/DIPEA in DMF to yield the final Fmoc-Aaa-(Dmb)Gly-OH dipeptide.[2]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide into a growing peptide chain during automated SPPS.

Materials:

-

Fmoc-rink amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) piperidine in DMF

-

Fmoc-Aaa-(Dmb)Gly-OH dipeptide

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: e.g., Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)[5]

-

Cold diethyl ether

Protocol:

-

Resin Swelling: The resin is swelled in DMF in the reaction vessel of the peptide synthesizer.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.[1]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove piperidine and byproducts.

-

Dipeptide Coupling:

-

In a separate vessel, the Fmoc-Aaa-(Dmb)Gly-OH dipeptide is pre-activated with HBTU, HOBt, and DIPEA in DMF for 2-5 minutes.[5]

-

The activated dipeptide solution is then added to the reaction vessel containing the resin.

-

The coupling reaction is allowed to proceed for 2-4 hours at room temperature.[5] A longer coupling time is generally required compared to standard amino acid coupling.

-

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: A Kaiser test is performed to ensure the absence of free primary amines, indicating a successful coupling.[5]

-

Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

The fully assembled peptide-resin is washed and dried.

-

The cleavage cocktail is added to the resin to simultaneously cleave the peptide from the resin and remove the Dmb and other acid-labile side-chain protecting groups. This step is typically carried out for 2-4 hours at room temperature.[5]

-

The resin is filtered, and the filtrate containing the peptide is collected.

-

-

Peptide Precipitation and Purification:

-

The crude peptide is precipitated by adding the filtrate to cold diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

-

The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Experimental workflow for SPPS incorporating a Dmb-dipeptide.

Biological Activity and Signaling Pathways

It is crucial to understand that Fmoc-(Dmb)Gly-OH is a synthetic intermediate and does not possess inherent biological activity or direct involvement in signaling pathways. Its role is to facilitate the synthesis of peptides, which may in turn have biological functions. For instance, this reagent could be employed in the synthesis of a peptide hormone that activates a specific G-protein coupled receptor (GPCR) signaling cascade, or in the production of an amyloid-beta peptide fragment for Alzheimer's disease research.[10][13] The biological context is therefore dependent on the final peptide product, not on the reagents used in its synthesis.

Conclusion

Fmoc-(Dmb)Gly-OH (CAS 166881-42-1) is a powerful and indispensable tool for the synthesis of challenging peptides. By effectively mitigating the common problems of on-resin aggregation and aspartimide formation, it enables the reliable production of longer, more complex, and higher purity peptides. This, in turn, accelerates research and development in areas ranging from fundamental biochemistry to the discovery of new peptide-based therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful application of this important reagent in advanced peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. polypeptide.com [polypeptide.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 13. peptide.com [peptide.com]

- 14. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. Fmoc-(Dmb)Gly-OH Novabiochem 166881-42-1 [sigmaaldrich.com]

- 19. peptide.com [peptide.com]

- 20. researchwith.stevens.edu [researchwith.stevens.edu]

- 21. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]

- 22. Automated synthesis of backbone protected peptides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03065F [pubs.rsc.org]

- 23. merckmillipore.com [merckmillipore.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH

This compound is a specialized amino acid derivative crucial for advanced peptide synthesis. Its unique chemical properties offer significant advantages in the production of complex and "difficult" peptide sequences, making it an invaluable tool in drug development and biochemical research. This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use.

Physicochemical Properties

Fmoc-N-(2,a-dimethoxybenzyl)-Gly-OH, also known by its synonyms Fmoc-N-(2,4-dimethoxybenzyl)glycine and Fmoc-Dmb-Gly-OH, is a white crystalline powder.[1] The incorporation of the 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen is a key feature that enhances its utility in solid-phase peptide synthesis (SPPS).[1][2]

| Property | Value | References |

| Molecular Weight | 447.48 g/mol | |

| Molecular Formula | C₂₆H₂₅NO₆ | [1][3] |

| CAS Number | 166881-42-1 | [1][3] |

| Purity (HPLC) | ≥98.0% to ≥99% | [1] |

| Melting Point | 122 - 125 °C | [1] |

| Appearance | White powder/crystals | [1] |

| Storage Temperature | 2-8 °C |

Applications in Peptide Synthesis and Drug Development